molecular formula C15H22N2O3 B2400701 2-ethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide CAS No. 1797317-78-2

2-ethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2400701
CAS RN: 1797317-78-2
M. Wt: 278.352
InChI Key: YZOQIURDVILISW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study focused on the synthesis of acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Novel derivatives were synthesized through multi-step reactions, including the Leuckart synthesis. These compounds demonstrated activities comparable with standard drugs due to the presence of specific functional groups, indicating the importance of acetamide derivatives in medicinal chemistry and drug development (Rani et al., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another research effort aimed to develop new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents led to the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This study found that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities, highlighting the therapeutic potential of acetamide derivatives (Rani et al., 2014).

Structural and Molecular Docking Analysis

The structural and molecular docking analyses of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential as an anticancer drug. The compound's crystal structure and interaction with the VEGFr receptor suggest a promising avenue for drug development targeting cancer (Sharma et al., 2018).

Discovery of Selective Receptor Antagonists

Research into benzothiazole-based adenosine A2B receptor antagonists led to the discovery of derivatives with improved selectivity. Starting from an N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide derivative, novel compounds were developed showing high selectivity and potency against A2B receptors. This illustrates the utility of acetamide derivatives in creating selective receptor antagonists for therapeutic purposes (Firooznia et al., 2011).

properties

IUPAC Name

2-ethoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-20-11-15(18)16-12-4-6-13(7-5-12)17-9-8-14(10-17)19-2/h4-7,14H,3,8-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQIURDVILISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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